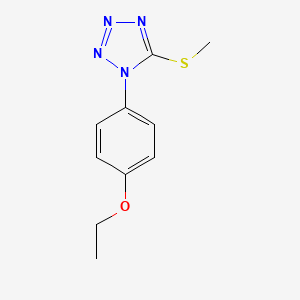
2-Iodo-1-isopropyl-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1-isopropyl-3-methoxybenzene is an organic compound belonging to the class of aromatic compounds known as iodobenzenes. This compound features an iodine atom, an isopropyl group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-isopropyl-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
2-Iodo-1-isopropyl-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Iodo-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Iodo-1-isopropyl-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product .
相似化合物的比较
Similar Compounds
- 2-Iodo-1-isopropyl-3-methylbenzene
- 2-Iodo-4-isopropyl-1-methoxybenzene
- 1-Iodo-2-methoxybenzene
Uniqueness
2-Iodo-1-isopropyl-3-methoxybenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both an isopropyl and a methoxy group on the benzene ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
属性
分子式 |
C10H13IO |
|---|---|
分子量 |
276.11 g/mol |
IUPAC 名称 |
2-iodo-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
InChI 键 |
NQGWJSWTCAGGIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)





![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)


